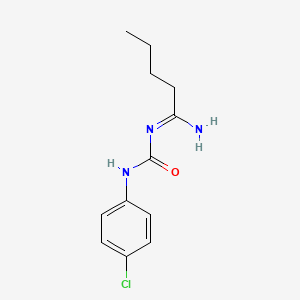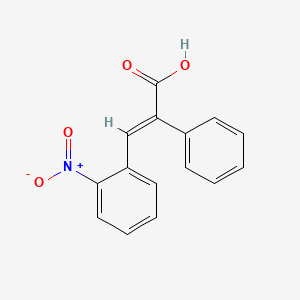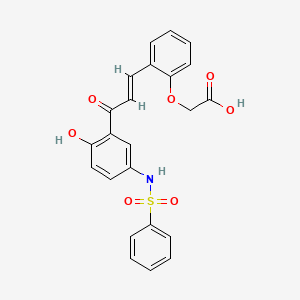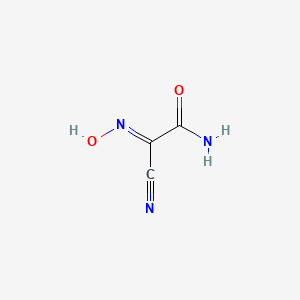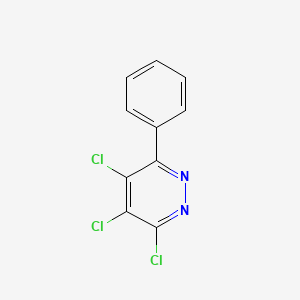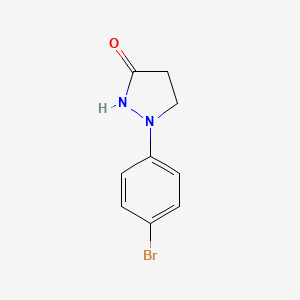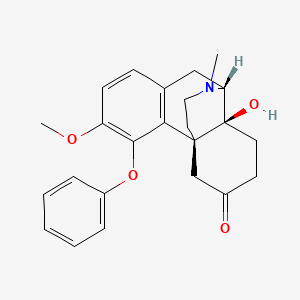
14-Hydroxy-3-methoxy-17-methyl-4-phenoxymorphinan-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
14-Hydroxy-3-methoxy-17-methyl-4-phenoxymorphinan-6-one is a semi-synthetic opioid . It has a molecular formula of C18H21NO4 . The average mass is 315.364 Da and the monoisotopic mass is 315.147064 Da .
Molecular Structure Analysis
The molecular structure of 14-Hydroxy-3-methoxy-17-methyl-4-phenoxymorphinan-6-one is complex, as indicated by its IUPAC name: Morphinan-6-one, 4,5-epoxy-14-hydroxy-3-methoxy-17-methyl . This suggests a morphinan backbone with various functional groups attached.Mechanism of Action
While the specific mechanism of action for 14-Hydroxy-3-methoxy-17-methyl-4-phenoxymorphinan-6-one is not explicitly stated, it is related to opioids like oxycodone . Opioids generally work by binding to and activating opioid receptors in the brain, spinal cord, and other organs in the body, blocking pain signals and leading to feelings of euphoria .
Safety and Hazards
As a semi-synthetic opioid, 14-Hydroxy-3-methoxy-17-methyl-4-phenoxymorphinan-6-one carries risks of addiction, abuse, and misuse, which can lead to overdose and death . It may also cause serious, life-threatening, or fatal respiratory depression . Accidental ingestion, especially by children, can result in a fatal overdose of oxycodone .
properties
CAS RN |
21030-81-9 |
|---|---|
Molecular Formula |
C24H27NO4 |
Molecular Weight |
393.5 g/mol |
IUPAC Name |
(1R,9R,10S)-10-hydroxy-4-methoxy-17-methyl-3-phenoxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-13-one |
InChI |
InChI=1S/C24H27NO4/c1-25-13-12-23-15-17(26)10-11-24(23,27)20(25)14-16-8-9-19(28-2)22(21(16)23)29-18-6-4-3-5-7-18/h3-9,20,27H,10-15H2,1-2H3/t20-,23-,24-/m1/s1 |
InChI Key |
OPKPRGDJBUTJEZ-AGILITTLSA-N |
Isomeric SMILES |
CN1CC[C@]23CC(=O)CC[C@]2([C@H]1CC4=C3C(=C(C=C4)OC)OC5=CC=CC=C5)O |
SMILES |
CN1CCC23CC(=O)CCC2(C1CC4=C3C(=C(C=C4)OC)OC5=CC=CC=C5)O |
Canonical SMILES |
CN1CCC23CC(=O)CCC2(C1CC4=C3C(=C(C=C4)OC)OC5=CC=CC=C5)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![d[-Arg-2]KYOTORPHAN ACETATE](/img/structure/B1623574.png)
![6-[[(1S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-1-(4-hydroxyphenyl)-2-oxoethyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B1623576.png)
